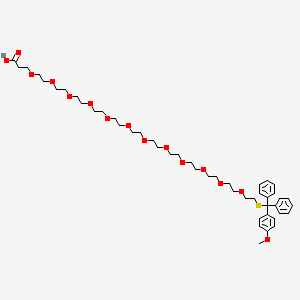
Methoxytrityl-S-PEG12-acid
Vue d'ensemble
Description
Methoxytrityl-S-PEG12-acid is a compound that features a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. This compound is part of the dPEG® product line, which is known for its unique technology platform of single molecular weight polyethylene glycol (PEG) compounds. These compounds are tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotechnology applications .
Méthodes De Préparation
Methoxytrityl-S-PEG12-acid is synthesized by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The dPEG®12 linker is functionalized with a methoxytrityl-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. The Mmt protecting group is easily removed under relatively mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) .
Analyse Des Réactions Chimiques
Methoxytrityl-S-PEG12-acid undergoes several types of chemical reactions:
Thiol Deprotection: The Mmt group can be selectively removed under mildly acidic conditions, generating a reactive thiol.
Disulfide Bond Formation: Once the thiol group is deprotected, it can react with another thiol to form a disulfide bond.
Thiol-Reactive Group Reactions: The deprotected thiol can also react with thiol-reactive groups such as maleimide, bromoacetamide, alkene (thiol-ene reaction), or alkyne (thiol-yne reaction).
Applications De Recherche Scientifique
Methoxytrityl-S-PEG12-acid has a wide range of scientific research applications:
Chemistry: It is used in conjugations, chemical modifications, and cross-linking.
Biology: The compound is employed in the modification of biological therapeutics.
Medicine: It is used in diagnostic and therapeutic applications.
Industry: The compound finds applications in nanotechnology and other industrial processes.
Mécanisme D'action
Methoxytrityl-S-PEG12-acid exerts its effects by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The Mmt protecting group is removed under mild conditions, generating a reactive thiol that can form disulfide bonds or react with thiol-reactive groups. This allows for a broad range of applications where the compound can be employed to convert an amine to a thiol .
Comparaison Avec Des Composés Similaires
Methoxytrityl-S-PEG12-acid is unique due to its specific functional groups and the dPEG® technology platform. Similar compounds include other dPEG® spacers and linkers that are tailored to meet specific physical and chemical requirements in various applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVFVYKJUPYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















